Licoricesaponin G2

描述

准备方法

合成路线和反应条件

甘草皂苷 G2 通常从甘草属植物Glycyrrhiza aspera 的根部通过一系列提取和纯化过程分离得到 。 提取过程包括使用甲醇或乙醇等溶剂获得粗提物,然后使用色谱技术纯化化合物

工业生产方法

甘草皂苷 G2 的工业生产涉及从甘草属植物Glycyrrhiza aspera 的根部进行大规模提取。 该过程包括干燥和研磨根部,然后使用溶剂提取和使用高效液相色谱 (HPLC) 等技术进行纯化 。 然后将纯化的化合物结晶并干燥以备后用。

化学反应分析

反应类型

甘草皂苷 G2 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,导致形成氧化衍生物。

还原: 该反应涉及添加氢气或去除氧气,导致化合物的还原形式。

取代: 该反应涉及用另一种官能团取代一种官能团,导致形成取代衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 常用的试剂包括卤素和亲核试剂,在各种条件下。

主要生成物

这些反应生成的主要产物包括甘草皂苷 G2 的氧化、还原和取代衍生物,它们可能表现出不同的药理活性。

科学研究应用

Hepatoprotective Effects

Licoricesaponin G2 exhibits significant hepatoprotective activities, primarily demonstrated through its ability to lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in primary rat hepatocytes subjected to injury by D-galactosamine. The compound inhibits phospholipase A2 activity, contributing to its liver-protective effects .

Anti-inflammatory Properties

The anti-inflammatory capabilities of this compound make it a candidate for treating inflammatory conditions. It has been shown to ameliorate pulmonary fibrosis by targeting the TNF-α signaling pathway, which is crucial in inflammatory responses . Additionally, it may influence other pathways such as PI3K/AKT and NF-κB, further supporting its role in managing inflammation .

Antiviral Activity

This compound shares antiviral properties with other glycyrrhizin derivatives. It has shown potential against viruses like hepatitis C and HIV, suggesting that it could be beneficial in developing antiviral therapies .

Antioxidant Activity

The compound demonstrates moderate antioxidant activity, which is vital for reducing oxidative stress-related damage. This property is particularly beneficial in various clinical settings where oxidative stress plays a significant role in disease progression .

Applications in Respiratory Diseases

This compound shows promise for treating respiratory conditions due to its antibacterial, anti-inflammatory, and antioxidant properties. Its potential effectiveness extends to respiratory tract infections and chronic diseases like pulmonary fibrosis .

Cancer Treatment Potential

Research indicates that this compound may have cytotoxic effects on cancer cells. While it showed no direct cytotoxicity on certain cancer cell lines, related compounds have demonstrated significant antitumoral effects by inducing apoptosis and inhibiting proliferation in various cancer models .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Hepatoprotective | Lowers liver enzyme levels; inhibits phospholipase A2 activity |

| Anti-inflammatory | Modulates TNF-α signaling; affects PI3K/AKT and NF-κB pathways |

| Antiviral | Potential against hepatitis C and HIV |

| Antioxidant | Reduces oxidative stress; moderate antioxidant activity |

| Respiratory Health | Treats respiratory infections; beneficial in pulmonary fibrosis |

| Cancer Treatment | Induces apoptosis in cancer cells; potential immunomodulatory effects |

Case Studies and Research Findings

- Hepatoprotection : In a study assessing the effects of this compound on liver injury models, it was found that the compound significantly reduced liver enzyme levels and improved histological features of liver damage .

- Pulmonary Fibrosis : Research indicated that this compound effectively ameliorated bleomycin-induced pulmonary fibrosis by targeting the epithelial-mesenchymal transition process, highlighting its therapeutic potential in fibrotic lung diseases .

- Antiviral Activity : A comparative study on glycyrrhizin derivatives revealed that this compound exhibited promising antiviral activity against specific viral strains, supporting further exploration into its use as an antiviral agent .

- Cancer Research : Investigations into the anticancer properties of this compound revealed that while it did not directly kill cancer cells in vitro, it showed promise when combined with other therapeutic agents to enhance overall efficacy against tumors .

作用机制

甘草皂苷 G2 通过各种分子靶点和途径发挥其作用。 据证明,它可以调节参与炎症、凋亡和细胞周期调控的基因的表达 。 例如,它可以抑制核因子-κB (NF-κB) 的活性,NF-κB 是炎症的关键调节剂,并诱导 p53 等促凋亡蛋白的表达 。 此外,它可以与细胞表面受体和信号通路相互作用以发挥其抗病毒和抗癌作用 .

相似化合物的比较

甘草皂苷 G2 在三萜皂苷中具有独特之处,因为它具有特定的结构和生物活性。 类似的化合物包括:

甘草酸: 另一种存在于甘草中的三萜皂苷,具有抗炎和抗病毒特性.

甘草皂苷 A3: 一种具有类似药理活性的相关化合物.

甘草皂苷 B2: 另一种具有保肝和抗炎作用的皂苷.

生物活性

Licoricesaponin G2, a pentacyclic triterpenoid saponin derived from the roots of Glycyrrhiza uralensis, exhibits a diverse range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

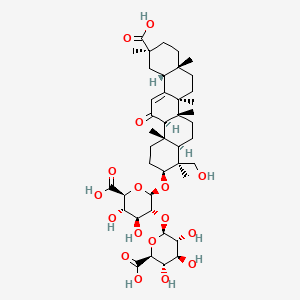

This compound has a complex structure characterized by its hydrophobic triterpenoid aglycone linked to a hydrophilic sugar chain, with the molecular formula . Its unique arrangement of functional groups contributes to its bioactivity, particularly in modulating various cellular processes such as inflammation and oxidative stress.

Key Mechanisms:

- Cell Signaling Pathways : this compound influences critical signaling pathways including:

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : Demonstrates moderate antioxidant properties that may help mitigate oxidative stress-related damage .

- Anti-inflammatory Effects : Modulates inflammatory responses, making it a candidate for treating inflammatory conditions .

- Antibacterial Activity : Exhibits efficacy against various bacterial strains, suggesting potential use in treating infections .

- Hepatoprotective Effects : Shown to lower ALT and AST levels in liver injury models, indicating protective effects on liver cells .

- Antiviral Activity : Potentially effective against viruses such as hepatitis C and HIV, similar to other glycyrrhizin derivatives .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

- Pulmonary Fibrosis : Recent research indicates that this compound can ameliorate pulmonary fibrosis by targeting the TNF-α signaling pathway. This suggests its role in regulating fibrotic responses and offers a potential therapeutic avenue for respiratory diseases .

- Cytotoxicity Assessment : In vitro studies have shown that this compound does not exhibit significant cytotoxicity against various cancer cell lines, indicating its safety profile while still possessing immunomodulatory effects .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other triterpene saponins. The following table summarizes comparable compounds along with their key activities:

| Compound Name | Source | Key Activities |

|---|---|---|

| Licorice Saponin A3 | Glycyrrhiza uralensis | Antioxidant, anti-inflammatory |

| Licorice Saponin K2 | Glycyrrhiza uralensis | Antimicrobial |

| Glycyrrhizin | Glycyrrhiza glabra | Antiviral, anti-inflammatory |

| Uralsaponin D | Glycyrrhiza uralensis | Cytotoxicity against cancer cells |

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQVRPYEEYUEBQ-OJVDLISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316120 | |

| Record name | Licoricesaponin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118441-84-2 | |

| Record name | Licoricesaponin G2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118441-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricesaponin G2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118441842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licoricesaponin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORICESAPONIN G2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TOQ2I088A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。